
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Descripción general
Descripción
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with the linear formula C10H11BrClN3 . It has an average mass of 288.571 Da and a monoisotopic mass of 286.982483 Da . This product is not intended for human or veterinary use and is typically used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms . The exact structure visualization is not provided in the search results.Aplicaciones Científicas De Investigación
Hypotensive Agents
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride and its derivatives have been studied for their potential use as hypotensive agents. Kumar, Tyagi, and Srivastava (2003) synthesized a series of quinazolinones, which demonstrated blood pressure-lowering activity. The most active compound in this series showed significant hypotensive activity, lowering blood pressure by 90 mmHg for 120 minutes at a dose of 2.5 mg/kg intravenously (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial Activity
The compound and its related derivatives have been explored for antimicrobial activities. Patel, Mistry, and Desai (2006) synthesized various quinazolinones that exhibited promising antimicrobial properties. This research highlights the potential of this compound derivatives in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Antihistaminic Agents
Research by Alagarsamy, Giridhar, and Yadav (2005) focused on the synthesis of novel triazoloquinazolinones from 2-hydrazino-3-phenylquinazolin-4(3H)-one, a compound structurally related to this compound. These compounds showed significant H1-antihistaminic activity, suggesting potential applications in treating allergies and related conditions (Alagarsamy, Giridhar, & Yadav, 2005).
Synthesis of Quinazolinones
Wlodarczyk et al. (2011) investigated the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to this compound. Their work contributes to the understanding of the synthesis pathways and chemical behavior of such compounds, which is crucial for their application in pharmaceutical research (Wlodarczyk et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPZSOZHOVZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



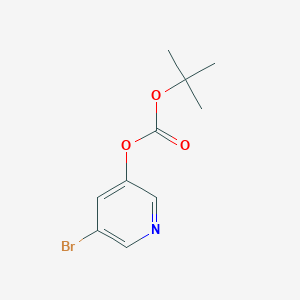
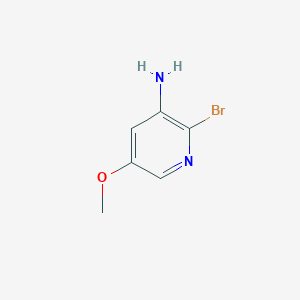



![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)
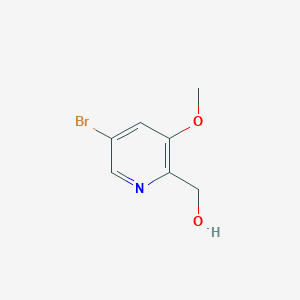
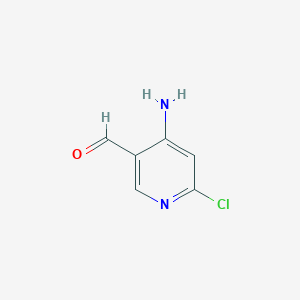
![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)
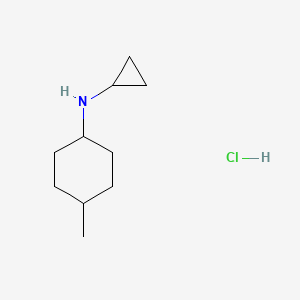
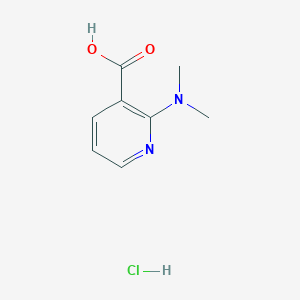
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)